molecular formula C15H10BrNO B112750 2-(4-bromophenyl)-1H-indole-3-carbaldehyde CAS No. 54031-95-7

2-(4-bromophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112750
CAS No.: 54031-95-7
M. Wt: 300.15 g/mol
InChI Key: FEIAOCBFWHOZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group at the 3-position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoaniline and indole-3-carboxaldehyde.

    Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-bromophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-bromophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Material Science: It is employed in the development of organic materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

Biological Activity

2-(4-bromophenyl)-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the phenyl ring and an aldehyde functional group at the indole's 3-position. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase pathways, leading to increased cell death rates at certain concentrations.

  • Caspase Activation : At a concentration of 10 µM, there was an increase in caspase-3 activity by approximately 1.33 to 1.57 times in treated cells .
  • Cell Cycle Arrest : The compound has been shown to affect cell cycle progression, leading to G1 phase arrest in various cancer cell lines, which is crucial for limiting cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : The compound may modulate key biochemical pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives of indole compounds, including this compound, showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on various cancer cell lines, confirming that this compound could inhibit cell viability significantly compared to control groups.

Properties

IUPAC Name

2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIAOCBFWHOZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.